![molecular formula C17H17N3O3S2 B2578508 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034533-71-4](/img/structure/B2578508.png)
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Chemical Synthesis
Synthesis and Reactions of Polynuclear Heterocycles
Research has delved into the synthesis of thieno[2,3-d]pyrimidine compounds, highlighting their significant biological activities. For instance, the synthesis of 4-oxo-thienopyrimidine derivatives has demonstrated potential as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, pointing towards their applicability in medical research for developing therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).
Anticancer and Antibacterial Potential
Further investigations have yielded a variety of thieno[3,2-d]pyrimidine derivatives through efficient synthesis processes, revealing notable anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2). Additionally, these compounds have demonstrated promising antibacterial activity, showcasing their versatility in potential pharmacological applications (Aly, Taha, El-Deeb, & Alshehri, 2018).
Innovative Synthesis Techniques
The exploration of new synthetic pathways to create polyfunctional fused heterocyclic compounds, such as thieno[3,2-d]pyrimidine derivatives, has been a focus of research. These studies not only expand the chemical toolkit available for creating complex molecules but also enhance understanding of the underlying reaction mechanisms (Hassaneen et al., 2003).
Antihypertensive Agents
Research into thienopyrimidinedione derivatives has also identified potential antihypertensive effects. Studies on compounds with (phenylpiperazinyl)alkyl substitution have shown promise as oral antihypertensive agents, indicating a potential avenue for the development of new treatments for hypertension (Russell et al., 1988).
Anticancer and Analgesic Activities
The synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives have been geared towards discovering new therapeutic agents with anticancer and analgesic activities. This research direction underscores the compound's potential in contributing to novel cancer treatments and pain management solutions (Amr, Maigali, & Abdulla, 2008).
properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-14(10-12-2-1-8-24-12)19-6-3-11(4-7-19)20-16(22)15-13(5-9-25-15)18-17(20)23/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHRMAOYQYDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

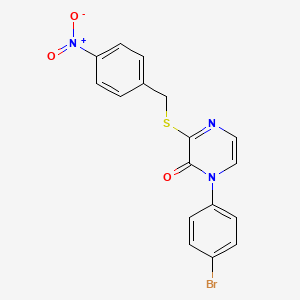
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)

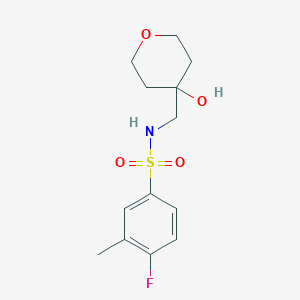
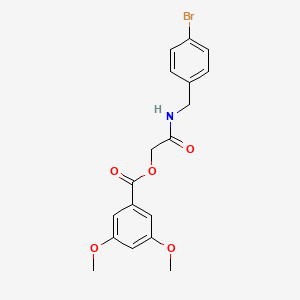

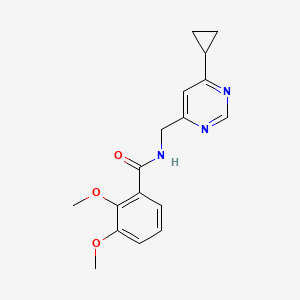
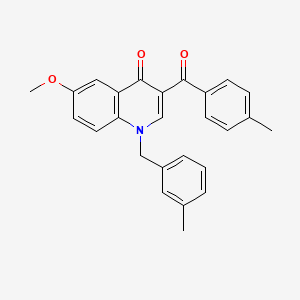

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)

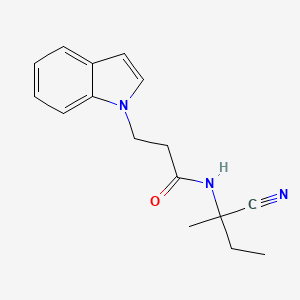
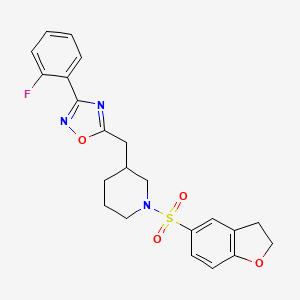
![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)